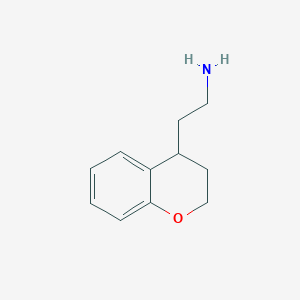
2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine” is a derivative of 3,4-dihydro-2H-1-benzopyran , also known as chroman . Chroman is a bicyclic compound consisting of a benzene ring fused to a pyran ring . The “2-(…)-ethan-1-amine” part suggests that an ethylamine group is attached to the 2-position of the chroman structure.
Molecular Structure Analysis
The molecular structure of this compound would be based on the chroman structure, with an ethylamine group attached at the 2-position . The exact 3D structure could be determined using techniques like X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Antimalarial Drug Development
This compound has been identified as a novel selective inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is a key enzyme in the pyrimidine de novo biosynthesis pathway, which is a validated drug target for the prevention and treatment of malaria infection . The compound’s ability to selectively inhibit PfDHODH at a sub-micromolar to low-micromolar order with low cytotoxicity to human cells makes it a promising candidate for antimalarial drug development .
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to the compound , has been reported to exhibit antimicrobial activity . This suggests that “2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine” may also have potential applications in the development of antimicrobial drugs .
Antiviral Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has also been reported to exhibit antiviral activity . This suggests that “2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine” may have potential applications in the development of antiviral drugs .
Antihypertensive Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to exhibit antihypertensive activity . This suggests that “2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine” may have potential applications in the development of antihypertensive drugs .
Antidiabetic Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to exhibit antidiabetic activity . This suggests that “2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine” may have potential applications in the development of antidiabetic drugs .
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to exhibit anticancer activity . This suggests that “2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine” may have potential applications in the development of anticancer drugs .
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,9H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWQRXWHQMSCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine | |
CAS RN |
1225814-82-3 |
Source


|
| Record name | 2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2941205.png)
![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2941208.png)
![(E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2941210.png)
![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)
![2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2941212.png)
![N-(5-fluoro-2-methylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2941213.png)
![(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2941214.png)

![4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2941220.png)